Glabrolide
Glabrolide
Glabrolide belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Glabrolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glabrolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, glabrolide can be found in herbs and spices. This makes glabrolide a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
10401-33-9
VCID:
VC20960378
InChI:
InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Molecular Formula:
C30H44O4
Molecular Weight:
468.7 g/mol
Glabrolide
CAS No.: 10401-33-9
Cat. No.: VC20960378
Molecular Formula: C30H44O4
Molecular Weight: 468.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glabrolide belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Glabrolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glabrolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, glabrolide can be found in herbs and spices. This makes glabrolide a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 10401-33-9 |
| Molecular Formula | C30H44O4 |
| Molecular Weight | 468.7 g/mol |
| IUPAC Name | (1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-16,22-dione |
| Standard InChI | InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | SSHDNSCEQSPWIM-FVTWEACWSA-N |
| SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
| Melting Point | 360-365°C |
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